3-oxo-N-(thiophen-2-ylmethyl)-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxamide
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Overview
Description
Thiophene-based compounds have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods. For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Chemical Reactions Analysis
Whole cells of Rhodotorula glutinis reduced N-methyl-3-oxo-3-(thiophen-2-yl)propanamide at 30 g/l to (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide, an intermediate in the production of (S)-duloxetine, a blockbuster antidepressant drug, in 48 h .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can vary greatly depending on its specific structure. For a similar compound, N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)-2-(4-tolyloxy)acetamide, it is a white to off-white solid and slightly soluble at pH 2.8 .
Scientific Research Applications
Synthesis and Central Nervous System Applications
Spiro compounds, including spiro[isobenzofuran-1,4'-piperidines], have been synthesized and evaluated for their potential as central nervous system agents. The synthesis of these compounds was motivated by their structural similarity to known antidepressants, leading to the discovery of their marked inhibition of tetrabenazine-induced ptosis. This suggests their potential application in treating conditions related to the central nervous system, such as depression and possibly other neuropsychiatric disorders (Bauer et al., 1976).
Sigma Receptor Ligands and Neurological Studies
Further research into spiro compounds has identified them as potent sigma ligands, showing selectivity for sigma 2 binding sites. This selectivity and affinity could be crucial for developing new therapeutic agents targeting various neurological and psychiatric conditions. The structural variations in these compounds, such as the introduction of substituents, have been shown to significantly affect their affinity and selectivity, highlighting the importance of chemical structure in their function and potential applications (Moltzen et al., 1995).
Antimicrobial and Analytical Applications
Spiro compounds have also been explored for their antimicrobial properties. For instance, fluorine-substituted spirosteroidal thiazolidinone derivatives have demonstrated significant antimicrobial activities against various pathogenic bacteria and fungi. This opens up potential applications in the development of new antimicrobial agents. Additionally, the voltammetric behavior of these compounds suggests their utility in analytical applications, such as the removal or separation of heavy metals from water, demonstrating the versatility of spiro compounds in scientific research (Makki et al., 2016).
Mechanism of Action
Target of Action
The compound, also known as 3-oxo-N-[(thiophen-2-yl)methyl]-3H-spiro[2-benzofuran-1,3’-piperidine]-1’-carboxamide, is primarily used in the production of (S)-duloxetine , a blockbuster antidepressant drug. Duloxetine is a dual inhibitor of serotonin and norepinephrine reuptake , which are the primary targets of this compound.
Mode of Action
The compound undergoes a bioreduction process, catalyzed by whole cells of Rhodotorula glutinis . This process reduces N-methyl-3-oxo-3-(thiophen-2-yl)propanamide to (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide . This intermediate can then be converted into N-methyl-3-hydroxy-(2-thienyl)-1-propanamine (MHTP), the immediate precursor of duloxetine .
Biochemical Pathways
The bioreduction of the compound is part of the biosynthetic pathway for the production of (S)-duloxetine . This pathway involves the reduction of the ketone group to a hydroxyl group, resulting in the formation of (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide .
Pharmacokinetics
The bioreduction process is known to be highly enantioselective . The reaction has an excellent enantiomeric excess (>99.5% ee) with a >95% conversion . This suggests that the compound is efficiently converted into its active form in the presence of Rhodotorula glutinis cells .
Result of Action
The result of the compound’s action is the production of (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide , an intermediate in the production of (S)-duloxetine . This intermediate can then be converted into N-methyl-3-hydroxy-(2-thienyl)-1-propanamine (MHTP), the immediate precursor of duloxetine .
Action Environment
The bioreduction of the compound is carried out at 30°C . The system is sufficiently robust and can tolerate the substrate at 30 g/l (164 mM) with excellent enantioselectivity . This suggests that the compound’s action, efficacy, and stability are influenced by environmental factors such as temperature and substrate concentration .
Safety and Hazards
Future Directions
Thiophene-based analogs continue to be a focus of research due to their potential biological activity and their role in the development of new compounds . Future research may focus on developing more efficient synthesis methods and exploring the biological activity of new thiophene-based compounds .
Biochemical Analysis
Biochemical Properties
Thiophene derivatives have been reported to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups present in the thiophene derivative.
Cellular Effects
Thiophene derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiophene derivatives have been reported to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
3-oxo-N-(thiophen-2-ylmethyl)spiro[2-benzofuran-1,3'-piperidine]-1'-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c21-16-14-6-1-2-7-15(14)18(23-16)8-4-9-20(12-18)17(22)19-11-13-5-3-10-24-13/h1-3,5-7,10H,4,8-9,11-12H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHMQRXWAXFHAKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CN(C1)C(=O)NCC3=CC=CS3)C4=CC=CC=C4C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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